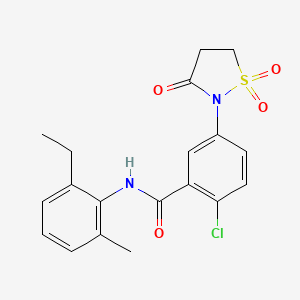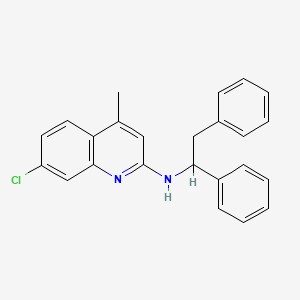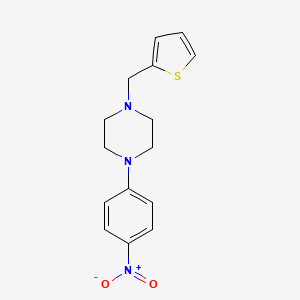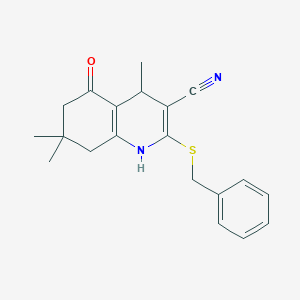![molecular formula C20H24N2O5S2 B4891467 3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4891467.png)
3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a prodrug that can be metabolized to release a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in many physiological processes.
Applications De Recherche Scientifique
BPP has been extensively studied for its potential applications in various fields. One of the most promising applications is in the treatment of glaucoma, a condition characterized by increased intraocular pressure that can lead to vision loss. BPP has been shown to effectively lower intraocular pressure by inhibiting carbonic anhydrase, which reduces the production of aqueous humor in the eye.
BPP has also been studied for its potential applications in cancer treatment. Carbonic anhydrase is overexpressed in many types of cancer, and its inhibition can lead to reduced tumor growth and metastasis. BPP has been shown to effectively inhibit carbonic anhydrase in cancer cells, making it a promising candidate for further research.
Mécanisme D'action
BPP acts as a prodrug that is metabolized to release a potent carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting carbonic anhydrase, BPP reduces the production of bicarbonate and protons, which can have a range of physiological effects.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by BPP can have a range of biochemical and physiological effects. In addition to reducing intraocular pressure and inhibiting tumor growth, BPP has also been shown to have anti-inflammatory and neuroprotective effects. BPP has been shown to reduce inflammation in animal models of inflammatory bowel disease and to protect neurons from damage in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BPP has several advantages for use in lab experiments. It is a potent and specific inhibitor of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. BPP is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also limitations to the use of BPP in lab experiments. BPP is a prodrug that requires metabolism to release its active form, which can complicate experiments and make it difficult to control the dose and timing of the inhibitor. Additionally, BPP has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on BPP. One area of interest is in the development of new carbonic anhydrase inhibitors based on the structure of BPP. By modifying the structure of BPP, it may be possible to create more potent and selective inhibitors that can be used in a range of applications.
Another area of interest is in the development of new applications for BPP. While BPP has shown promise in the treatment of glaucoma and cancer, there may be other conditions where its inhibition of carbonic anhydrase could be beneficial. Additionally, BPP may have applications in fields beyond medicine, such as in the development of new materials or catalysts.
Conclusion:
In conclusion, BPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a prodrug that can be metabolized to release a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in many physiological processes. BPP has been extensively studied for its potential applications in the treatment of glaucoma and cancer, as well as for its anti-inflammatory and neuroprotective effects. While there are limitations to the use of BPP in lab experiments, it remains a valuable tool for studying the role of carbonic anhydrase in various physiological processes. There are also several future directions for research on BPP, including the development of new carbonic anhydrase inhibitors and the exploration of new applications for the compound.
Méthodes De Synthèse
The synthesis of BPP involves several steps. First, 4-aminobenzenesulfonamide is reacted with pyrrolidine-1-sulfonyl chloride to form N-[4-(1-pyrrolidinylsulfonyl)phenyl]sulfonamide. Next, this compound is reacted with benzylsulfonyl chloride in the presence of a base to form 3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide. The final product is then purified using column chromatography.
Propriétés
IUPAC Name |
3-benzylsulfonyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c23-20(12-15-28(24,25)16-17-6-2-1-3-7-17)21-18-8-10-19(11-9-18)29(26,27)22-13-4-5-14-22/h1-3,6-11H,4-5,12-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFGLFPYYIODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-morpholinyl)-N-(4-{5-[(4-morpholinylacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide](/img/structure/B4891390.png)

![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)

![diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B4891428.png)
![5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891447.png)
![N-[1-(1-naphthylamino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4891454.png)


![4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4891470.png)

![3-(5-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4891477.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]piperidine](/img/structure/B4891481.png)
